
(E)-4-(4-hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(4-hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium tetrafluoroborate is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyran ring substituted with hydroxystyryl and diphenyl groups, and it is stabilized by a tetrafluoroborate counterion. Its distinct structure makes it a subject of interest in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium tetrafluoroborate typically involves a multi-step process:
Formation of the Pyran Ring: The initial step often involves the condensation of benzaldehyde derivatives with acetophenone derivatives in the presence of a base to form the pyran ring.
Styryl Group Introduction: The hydroxystyryl group is introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the styryl moiety.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
(E)-4-(4-hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyran ring and styryl group can be reduced under suitable conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the pyran ring can lead to a fully saturated ring structure.
科学的研究の応用
(E)-4-(4-hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium tetrafluoroborate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its fluorescent properties make it useful in bioimaging and as a probe in biological assays.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
作用機序
The mechanism by which (E)-4-(4-hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium tetrafluoroborate exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may interact with proteins or nucleic acids, altering their function. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, which is useful in imaging applications.
類似化合物との比較
Similar Compounds
- (E)-4-(4-hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium chloride
- (E)-4-(4-hydroxystyryl)-2,6-diphenyl-2H-pyran-2-ylium bromide
Uniqueness
Compared to its chloride and bromide counterparts, the tetrafluoroborate variant offers enhanced stability and solubility in organic solvents. This makes it more suitable for certain applications, particularly in materials science and industrial processes.
特性
CAS番号 |
1572034-62-8 |
|---|---|
分子式 |
C25H19BF4O2 |
分子量 |
438.23 |
IUPAC名 |
4-[(E)-2-(2,6-diphenylpyrylium-4-yl)ethenyl]phenol;tetrafluoroborate |
InChI |
InChI=1S/C25H18O2.BF4/c26-23-15-13-19(14-16-23)11-12-20-17-24(21-7-3-1-4-8-21)27-25(18-20)22-9-5-2-6-10-22;2-1(3,4)5/h1-18H;/q;-1/p+1/b12-11+; |
InChIキー |
AAFJMHQAOUYRDE-CALJPSDSSA-O |
SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=CC=C3)C=CC4=CC=C(C=C4)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(2-fluorophenyl)-1,7-dimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2562745.png)
![8,8-Difluoro-6-methyl-2,6-diazaspiro[3.4]octan-7-one;2,2,2-trifluoroacetic acid](/img/structure/B2562746.png)
![1-(4-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2562748.png)
![5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide;hydrochloride](/img/structure/B2562750.png)
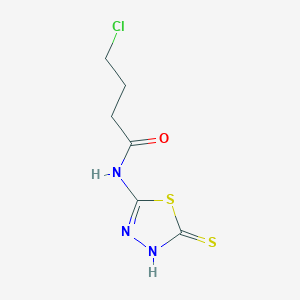
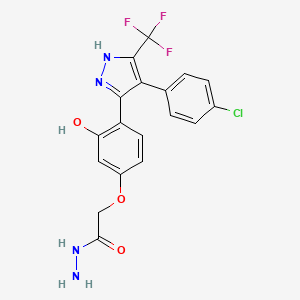
![Sodium 2-[4-(furan-2-yl)-5-methyl-1,3-thiazol-2-yl]acetate](/img/structure/B2562753.png)
![3-Methyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine](/img/structure/B2562755.png)
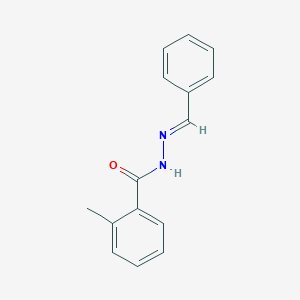
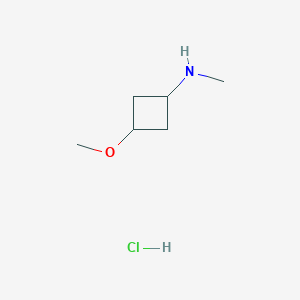
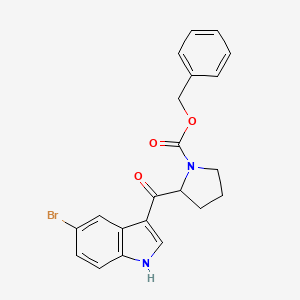
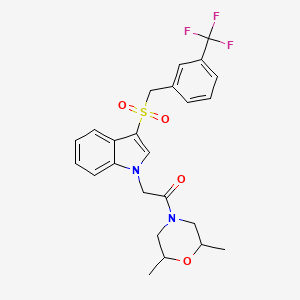
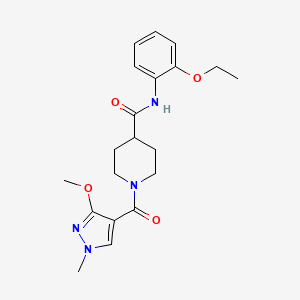
![Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2562767.png)
